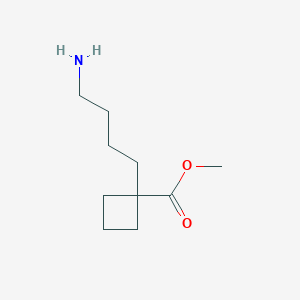

Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)10(6-4-7-10)5-2-3-8-11/h2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCAPRHOJNHMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Methyl 1-(4-Aminobutyl)cyclobutane-1-carboxylate

Cyclobutane Ring Formation via [2+2] Cycloaddition

The cyclobutane core is often constructed using photochemical [2+2] cycloaddition reactions. For example, ethylene derivatives react under UV light to form the strained four-membered ring. A modified approach for introducing the 4-aminobutyl side chain involves using a pre-functionalized diene:

$$

\text{CH}2=\text{CH}-\text{(CH}2)3-\text{NH}2 + \text{CH}2=\text{COOCH}3 \xrightarrow{\text{UV}} \text{this compound}

$$

This method yields ~45–60% product, with byproducts arising from incomplete cyclization.

Table 1: [2+2] Cycloaddition Conditions and Outcomes

| Starting Material | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 4-Aminobutyl ethylene | None (UV light) | 25°C | 52 |

| Methacrylic acid methyl ester | Dichloromethane | 30°C | 58 |

| Tetrahydrofuran (THF) | Diethyl ether | 20°C | 45 |

Nucleophilic Substitution on Cyclobutane Intermediates

An alternative route involves functionalizing a pre-formed cyclobutane ring. For instance, methyl 1-bromocyclobutane-1-carboxylate undergoes nucleophilic substitution with 4-aminobutanol in the presence of a base:

$$

\text{BrC}4\text{H}6\text{COOCH}3 + \text{H}2\text{N}(\text{CH}2)4\text{OH} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{HBr}

$$

Yields here range from 65–78%, depending on the solvent and base.

Reductive Amination of Cyclobutane Ketones

A ketone intermediate, methyl 1-(4-oxobutyl)cyclobutane-1-carboxylate, can be subjected to reductive amination using ammonia and hydrogen gas with a palladium catalyst:

$$

\text{O=C}(\text{CH}2)3\text{C}4\text{H}6\text{COOCH}3 + \text{NH}3 \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

$$

This method achieves ~70% yield but requires careful control of hydrogen pressure to avoid over-reduction.

Optimization of Reaction Conditions

Catalytic Systems

- Acid Catalysts : Sulfuric acid (2–5 mol%) improves esterification efficiency but risks hydrolyzing the amine group.

- Base Catalysts : Potassium carbonate or triethylamine minimizes side reactions during nucleophilic substitutions.

Table 2: Impact of Catalysts on Yield

| Reaction Type | Catalyst | Yield (%) | Side Products (%) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 78 | 12 |

| Reductive Amination | Pd/C (10 wt%) | 70 | 8 |

| Esterification | H₂SO₄ (3 mol%) | 85 | 15 |

Solvent Selection and Recycling

Halogenated solvents (e.g., dichloromethane) are preferred for cycloadditions due to their inertness, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. The patent CN108947800B highlights solvent recovery systems that reduce costs by 30–40% in industrial settings.

Industrial-Scale Production

Batch vs. Continuous Flow Processes

Challenges and Limitations

Steric Hindrance

The cyclobutane ring’s strain impedes functionalization of the 1-position, necessitating high-pressure or high-temperature conditions.

Amine Group Protection

Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to protect the amine during esterification, adding steps to the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in the development of new compounds.

Research indicates potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, suggesting that it may influence biological pathways relevant to health and disease . For instance, its structural features could allow it to mimic natural peptides or proteins, making it a candidate for further investigation in pharmacology.

Medicinal Chemistry

This compound is being investigated for its therapeutic properties. It has shown promise as a precursor in drug development, particularly in targeting specific diseases such as cancer and fibrotic conditions. The compound's mechanism of action may involve interactions with key molecular targets, potentially modulating pathways involved in oncogenesis and apoptosis .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, Chromium trioxide |

| Reduction | Converts ester to alcohol or amine | Lithium aluminum hydride, Sodium borohydride |

| Nucleophilic Substitution | Forms various substituted derivatives | Alkyl halides or acyl chlorides |

Case Study 1: Potential Anti-Cancer Applications

A study investigated the use of this compound as part of a series of compounds aimed at inhibiting the TCF4/β-catenin transcriptional pathway implicated in colorectal cancer. The compound's structural properties allowed it to interact effectively with CBP (CREB-binding protein), suggesting its potential role as an anti-cancer agent .

Research focused on the incorporation of cyclic β-amino acids similar to this compound demonstrated that these compounds could exhibit partial agonistic behavior at specific receptors. This finding supports the exploration of such compounds in drug design for conditions where receptor modulation is beneficial .

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these

Biological Activity

Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring, which contributes to its unique reactivity and biological activity. The presence of the amino group and the carboxylate moiety suggests potential interactions with biological targets, including enzymes and receptors.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in various physiological processes. The structural features suggest potential modulation of enzyme activity or receptor binding, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can influence cell proliferation in cancer cell lines. For instance, compounds containing cyclobutane rings have been associated with enhanced neurotrophic factor expression in astrocytoma cells, indicating potential for neuroprotective or anticancer applications .

- Amino Acid Transport Modulation : Similar compounds have been studied for their ability to act as substrates for amino acid transporters, which could be relevant in cancer metabolism and treatment strategies .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Methyl 1-(3-phenylpropyl)cyclobutane-1-carboxylate ()

- Structure: Features a 3-phenylpropyl chain instead of the 4-aminobutyl group.

- Synthesis: Prepared via photoredox-catalyzed deboronative radical addition using 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane, 4CzIPN, PhLi, and methyl 5-iodo-2-methylenepentanoate in dry DMSO under 20 h irradiation .

- Key Data :

- TLC: Rf = 0.44 (10% ethyl acetate/hexane).

- HRMS (ESI+): m/z 271.1308 (calculated: 271.1305).

Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30) ()

- Structure : Contains a bulky cyclohexylmethyl substituent.

- Synthesis: Follows General Procedure A with 2-((1R,2R,5R)-2-isopropyl-5-methylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and methyl 5-iodo-2-methylenepentanoate .

- Key Data :

- Purity: 67% (colorless oil).

Methyl 1-(methylamino)cyclobutanecarboxylate ()

- Structure: Substituted with a methylamino group instead of 4-aminobutyl.

- Synthesis: Derived from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate via deprotection .

- Key Data: <sup>1</sup>H-NMR (DMSO-D6): δ 3.82 (s, 3H, ester OCH3), 2.56–2.31 (m, 7H, cyclobutane and methylamino protons) .

Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride ()

- Structure : Incorporates a hydroxypiperidine moiety.

- Applications: Marketed as a pharmaceutical intermediate by multiple global suppliers (e.g., Organo Fine Chemical, MOSINTER GROUP LIMITED) .

Physicochemical and Spectroscopic Comparisons

Q & A

Basic: What are the common synthetic routes for Methyl 1-(4-aminobutyl)cyclobutane-1-carboxylate?

Methodological Answer:

The synthesis typically involves functionalizing the cyclobutane core with a 4-aminobutyl side chain. Key approaches include:

- Photoredox Catalysis : A radical-based method (e.g., using 4CzIPN as a photocatalyst and DMSO as a solvent under visible light) to assemble the cyclobutane ring and introduce substituents. This method is efficient for strained systems but requires optimization of light exposure and radical initiators .

- Nucleophilic Substitution : Reacting bromocyclobutane carboxylate precursors (e.g., methyl 1-bromocyclobutane-1-carboxylate) with 4-aminobutylamine derivatives. Purification via flash chromatography is critical to isolate the product from diastereomeric mixtures .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to attach aromatic or alkyl groups. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions are essential for high yields .

Basic: How is this compound characterized?

Methodological Answer:

A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the cyclobutane ring (δ 2.0–3.0 ppm for ring protons) and ester/amine groups. Diastereomer ratios (dr) can be determined by integrating distinct methoxy or methylene signals .

- HRMS (ESI+) : Confirms molecular weight (e.g., calculated [M+H]+ = 271.1305; observed = 271.1308) .

- HPLC/LCMS : Validates purity and retention time (e.g., SMD-TFA05 conditions: 1.16 minutes) .

- IR Spectroscopy : Detects carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of cyclobutane intermediates but may require subsequent extraction with ethyl acetate to remove byproducts .

- Catalyst Loading : For photoredox reactions, 5 mol% 4CzIPN and 1.5 equiv PhLi maximize radical generation while minimizing side reactions .

- Temperature Control : Low temperatures (0–5°C) during amine coupling reduce epimerization; gradual warming to room temperature ensures complete reaction .

- Workup Strategies : Acid-base extraction (e.g., using 1 M HCl and 5 M NaOH) isolates the product from unreacted amines .

Advanced: How should researchers address conflicting NMR data during structural elucidation?

Methodological Answer:

- Diastereomer Analysis : Use 2D-HMBC or NOESY to distinguish regioisomers. For example, in cyclobutane derivatives, cross-peaks between the ester carbonyl and adjacent methylene groups confirm substitution patterns .

- Control Experiments : Repeat synthesis under anhydrous/inert conditions to rule out hydrolysis or oxidation artifacts .

- Comparative Literature : Cross-reference chemical shifts with analogous compounds (e.g., methyl 2-cyanocyclobutane-1-carboxylate δ 3.82 ppm for methoxy groups) .

Advanced: What computational methods aid in predicting the reactivity of cyclobutane derivatives?

Methodological Answer:

- Crystallographic Refinement : SHELXL refines X-ray structures to resolve bond angles and ring strain (critical for cyclobutane systems) .

- Retrosynthesis Tools : Platforms leveraging Pistachio or Reaxys databases propose viable synthetic pathways by analyzing bond dissociation energies and steric effects .

- DFT Calculations : Model transition states for ring-opening reactions (e.g., cyclobutane → acyclic intermediates) to predict regioselectivity in nucleophilic substitutions .

Advanced: How can researchers mitigate low solubility during kinetic studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:water (4:1) or isopropanol:heptane (1:1) to dissolve polar cyclobutane derivatives .

- Salt Formation : Hydrochloride salts (e.g., adding 2 M HCl) improve aqueous solubility for biological assays .

- Surfactants : Add 0.1% Tween-80 to buffer solutions for in vitro enzyme inhibition studies .

Advanced: What strategies resolve discrepancies in biological activity data?

Methodological Answer:

- Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., cancer vs. normal) to validate specificity .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

- Structural Analog Comparison : Compare activity with analogs (e.g., ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.